4-Methyl-5-(trifluoromethyl)pyridin-2-ol
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Overview
Description
4-Methyl-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetAcpS-PPTase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It is known that the inhibition of pptase enzymes can disrupt the bacterial proliferation process .
Result of Action
Based on the hypothesized mode of action, it can be inferred that the compound may inhibit bacterial proliferation by targeting pptase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)pyridin-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the reaction of 4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methyl-5-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 4-position.
4-(Trifluoromethyl)pyridin-2-ol: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
4-Methyl-5-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties. These properties make it more versatile in various applications compared to its similar counterparts .
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVZPOZIHFVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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